Phytane

Übersicht

Beschreibung

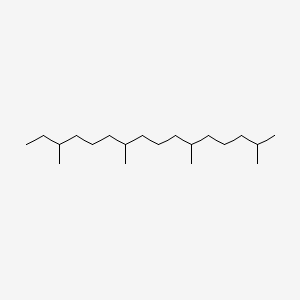

Phytane is a non-polar organic compound that is a clear and colorless liquid at room temperature. It is a head-to-tail linked regular isoprenoid with the chemical formula C20H42 . This compound is formed when phytol, a chemical substituent of chlorophyll, loses its hydroxyl group . It is commonly found in petroleum and is used as a biomarker in geological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytane can be synthesized through the hydrogenation of phytol. The process involves the reduction of phytol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as petroleum. The process includes distillation and chromatographic techniques to isolate this compound from other hydrocarbons .

Analyse Chemischer Reaktionen

Types of Reactions: Phytane undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form phytanic acid, which is a significant metabolic intermediate.

Reduction: this compound can be reduced to form dihydrothis compound under specific conditions.

Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2).

Major Products:

Oxidation: Phytanic acid.

Reduction: Dihydrothis compound.

Substitution: Halogenated this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Geochemical Applications

Phytane and its isomer, pristane, are significant in geochemical studies, particularly in understanding the depositional environments of sedimentary rocks. The ratio of pristane to this compound (Pr/Ph) serves as an important proxy for determining redox conditions during sedimentation.

Table 1: Pristane/Phytane Ratios in Different Environments

| Environment Type | Pr/Ph Ratio | Interpretation |

|---|---|---|

| Terrestrial | >3.0 | Oxic conditions |

| Marine | <1.0 | Anoxic conditions |

| Mixed | 1.0 - 3.0 | Transitional conditions |

Research indicates that oils from terrestrial plants exhibit higher Pr/Ph ratios due to the presence of oxygen during diagenesis, while marine oils typically show lower ratios due to anoxic conditions during deposition . This distinction aids in reconstructing ancient environmental conditions and understanding petroleum formation.

Environmental Monitoring

This compound is also utilized in environmental studies, particularly in assessing oil spills. Its resistance to biodegradation makes it a reliable marker for tracking hydrocarbon contamination in marine environments. Studies have shown that this compound levels can indicate the extent of oil degradation and the effectiveness of remediation efforts.

Case Study: Oil Spill Assessment

In a recent study examining an oil spill in the Gulf of Mexico, researchers measured this compound concentrations to evaluate the biodegradation process over time. Results demonstrated that while linear alkanes were rapidly degraded by microbial activity, this compound remained relatively stable, allowing researchers to estimate the age of the spill and assess remediation strategies .

Biodegradation Research

This compound's role as a carbon source for certain microorganisms has been extensively studied. Research has shown that specific bacteria, such as Mycobacterium ratisbonense, can utilize this compound as a sole carbon source, leading to significant growth and lipid accumulation.

Table 2: Microbial Utilization of this compound

| Microorganism | Growth on this compound | Lipid Accumulation (%) |

|---|---|---|

| Mycobacterium ratisbonense | Yes | 39 |

| Other strains (varied) | Yes | Variable |

This capability highlights this compound's potential in bioremediation applications, where it could be used to enhance microbial degradation of hydrocarbons in contaminated sites .

Carbon Isotope Studies

This compound is significant in carbon isotope studies, particularly for reconstructing historical atmospheric carbon dioxide levels. The carbon isotopic composition of this compound has been used to infer ancient CO concentrations based on its fractionation during photosynthesis.

Case Study: CO Reconstruction

A study analyzing sediment samples over the past 15 million years found that this compound isotopic data closely correlated with known atmospheric CO levels, providing insights into climate change dynamics throughout geological history .

Wirkmechanismus

Phytane exerts its effects primarily through its role in lipid metabolism. It is metabolized to phytanic acid, which is further broken down through alpha-oxidation in peroxisomes . The molecular targets include enzymes involved in lipid metabolism, such as phytanoyl-CoA hydroxylase . The pathways involved include the alpha-oxidation pathway, which is crucial for the breakdown of branched-chain fatty acids .

Vergleich Mit ähnlichen Verbindungen

Phytane is similar to other isoprenoids such as pristane and squalane . it is unique due to its specific structure and formation process:

Pristane: Formed when phytol loses one carbon atom.

Squalane: A triterpenoid that is fully saturated and used in cosmetics.

This compound’s uniqueness lies in its specific role as a biomarker and its formation from phytol, distinguishing it from other isoprenoids .

Biologische Aktivität

Phytane, a branched isoprenoid alkane (2,6,10,14-tetramethylhexadecane), is derived from the degradation of phytol, a component of chlorophyll. Its biological activity has garnered interest in various fields, including environmental science and microbiology. This article explores the biological activity of this compound, focusing on its biodegradation pathways, ecological implications, and potential applications.

1. Biodegradation Pathways

This compound is known for its resistance to biodegradation compared to other hydrocarbons. However, certain microorganisms can utilize this compound as a carbon source under specific conditions. Research indicates that Mycobacterium ratisbonense strain SD4 can degrade this compound even in nitrogen-starved environments. The study revealed that this strain utilizes multiple pathways for this compound catabolism, leading to the accumulation of isoprenoid wax esters and other metabolites .

Table 1: Biodegradation Pathways of this compound

| Microorganism | Conditions | Pathway Details |

|---|---|---|

| Mycobacterium ratisbonense | Nitrogen-starved | Degradation via multiple pathways; accumulates wax esters |

| Various anaerobic bacteria | Anoxic conditions | Utilization as a carbon source in hydrocarbon degradation |

2. Environmental Implications

This compound serves as a biomarker for understanding past environmental conditions and oil formation processes. Its isotopic composition (δ13C values) provides insights into historical carbon dioxide levels and depositional environments. Studies have shown that this compound and its relative pristane are used to reconstruct paleoenvironmental conditions, particularly in sedimentary geology .

Case Study 1: Oil Spill Biodegradation

In a study analyzing the biodegradation of hydrocarbons in oil spills, this compound was identified as a significant compound that exhibits varying degrees of biodegradability depending on the microbial community present. The research highlighted that while this compound is more resistant than n-alkanes, it is less resistant than steranes and hopanes, indicating its potential for degradation under optimal microbial conditions .

Case Study 2: Laboratory Heating Experiments

Another investigation focused on the formation pathways of pristane and this compound from laboratory heating experiments simulating natural geological processes. The results indicated that both compounds are formed through complex reactions involving the thermal maturation of organic matter, emphasizing their roles as indicators of thermal history in sedimentary basins .

4. Biological Activity and Applications

This compound's biological activity extends beyond its role as a hydrocarbon. It has been studied for its potential applications in bioremediation processes due to its biodegradability under specific microbial action. Furthermore, the ability of certain bacteria to metabolize this compound suggests possible applications in biotechnological processes aimed at environmental cleanup.

5. Conclusion

This compound plays a crucial role in both ecological and geological contexts. Its biodegradation by specific microorganisms presents opportunities for bioremediation strategies in contaminated environments. Additionally, its use as a biomarker aids in reconstructing historical climate conditions and understanding petroleum formation processes. Continued research into the biological activity of this compound will enhance our understanding of its ecological significance and potential applications.

Eigenschaften

IUPAC Name |

2,6,10,14-tetramethylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17-20H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYKPYDKXLHNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862339 | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phytane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 69-71 °C at 0.001 mm Hg | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

282.55 | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

638-36-8 | |

| Record name | Phytane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14-tetramethylhexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UZX1Q8TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Phytane is widely recognized as a diagenetic product of phytol, a side-chain constituent of chlorophyll, the ubiquitous plant pigment [].

ANone: While phytol is a dominant source, research suggests additional sources contribute to this compound formation. The positive y-axis intercepts observed in linear relationships between this compound and other isoprenoids suggest a contribution from higher molecular weight "parent" compounds, the identities of which remain unclear [].

ANone: The ratio of pristane to this compound (Pr/Ph) provides insights into the depositional environment of source rocks. For instance, a Pr/Ph ratio greater than 1 suggests formation under reducing conditions and montmorillonite catalysis, while a ratio less than 1 points towards illite catalysis []. High Pr/Ph ratios in oils are associated with restricted marine basins receiving significant terrestrial organic matter input [].

ANone: this compound, with the IUPAC name 2,6,10,14-tetramethylhexadecane, has a molecular formula of C20H42 and a molecular weight of 282.55 g/mol.

ANone: Gas chromatography, often coupled with mass spectrometry (GC/MS) is a common technique used to separate, identify, and quantify this compound in complex mixtures such as crude oil, sediments, and rock extracts [, , , ].

ANone: Yes, this compound and its stereoisomer, crocetane, can be separated using high-resolution gas chromatography with long HP-5 columns, achieving a resolution of up to 0.9. This separation allows for stable carbon isotope analysis of individual compounds, providing further insights into their origin [].

ANone: The ratio of pristane to n-C17 and this compound to n-C18 hydrocarbons serves as a valuable maturity indicator for petroleum. These ratios tend to decrease with increasing thermal maturity of the source rock [, , ].

ANone: Yes, the stable carbon isotopic composition of this compound, combined with other biomarkers and geochemical parameters, provides a powerful tool for correlating crude oils with their source rocks and understanding the paleoenvironment of their formation [, , , , ].

ANone: While considered relatively stable, pristane/phytane ratios can be influenced by weathering processes. In diesel fuel, significant variations in these ratios were observed alongside changes in other hydrocarbon indices after simulated weathering in seawater [].

ANone: this compound, alongside other biomarkers, can be employed to assess the effectiveness of bioremediation strategies for oil spills. By monitoring the changes in this compound concentrations and ratios, researchers can evaluate the extent of hydrocarbon degradation [, , ].

ANone: The presence and distribution of this compound in ancient sediments, alongside other biomarkers, provide valuable information about past ecosystems, including the type of organisms present and the prevailing environmental conditions [, , ].

ANone: Further research is needed to fully understand the complex interplay of factors influencing this compound formation, degradation, and its application as a biomarker in diverse fields, including geochemistry, environmental science, and paleoclimatology [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.